molecular formula C6H4ClNO2 B6237374 3-chloro-5-hydroxypyridine-4-carbaldehyde CAS No. 1256791-44-2

3-chloro-5-hydroxypyridine-4-carbaldehyde

Cat. No. B6237374
CAS RN: 1256791-44-2
M. Wt: 157.6
InChI Key:
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Description

3-Chloro-5-hydroxypyridine-4-carbaldehyde (3-Cl-5-OH-4-CHO) is a versatile compound with a wide range of applications in scientific research. It is a colorless solid with a melting point of 172-174°C and a boiling point of 230-232°C. 3-Cl-5-OH-4-CHO is a precursor to a range of useful compounds, such as 3-chloro-5-hydroxy-4-pyridinecarboxylic acid (3-Cl-5-OH-4-PCA) and 3-chloro-5-hydroxy-4-pyridinecarboxaldehyde (3-Cl-5-OH-4-PCAld). It is also used as a reagent in organic synthesis and as a starting material for the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

3-Cl-5-OH-4-CHO is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of various pharmaceuticals and agrochemicals, and as a reagent for the synthesis of other compounds. In addition, 3-Cl-5-OH-4-CHO is used in the synthesis of 3-chloro-5-hydroxy-4-pyridinecarboxylic acid (3-Cl-5-OH-4-PCA), which is a useful compound for the synthesis of other compounds. 3-Cl-5-OH-4-CHO is also used in the synthesis of 3-chloro-5-hydroxy-4-pyridinecarboxaldehyde (3-Cl-5-OH-4-PCAld), which is a useful compound for the synthesis of other compounds.

Mechanism of Action

3-Cl-5-OH-4-CHO acts as a proton donor in the reaction of 3-Cl-4-OH-BzA with sodium hydroxide in aqueous solution. This reaction yields 3-Cl-5-OH-4-CHO and sodium chloride as the by-products. The reaction proceeds through a nucleophilic substitution mechanism, in which the chloride anion acts as a nucleophile and attacks the protonated 3-Cl-4-OH-BzA. This results in the formation of a new covalent bond between the chlorine atom and the hydroxyl group of the 3-Cl-4-OH-BzA.
Biochemical and Physiological Effects
3-Cl-5-OH-4-CHO has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-Cl-5-OH-4-CHO can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body. Additionally, 3-Cl-5-OH-4-CHO has been shown to have an anti-inflammatory effect and can inhibit the growth of certain bacteria. Finally, 3-Cl-5-OH-4-CHO has been shown to have an antioxidant effect, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 3-Cl-5-OH-4-CHO in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis from 3-Cl-4-OH-BzA is relatively straightforward. Additionally, 3-Cl-5-OH-4-CHO can be used as a reagent in organic synthesis and as a starting material for the synthesis of various pharmaceuticals and agrochemicals.
However, there are also some limitations to the use of 3-Cl-5-OH-4-CHO in laboratory experiments. It is a toxic compound and should be handled with caution. Additionally, 3-Cl-5-OH-4-CHO is not very soluble in water, so it may not be suitable for certain applications. Finally, the synthesis of 3-Cl-5-OH-4-CHO from 3-Cl-4-OH-BzA is not very efficient, so it may not be suitable for large-scale synthesis.

Future Directions

The use of 3-Cl-5-OH-4-CHO in scientific research is still in its early stages, and there are many potential future directions for research. For example, further studies could be conducted to explore the biochemical and physiological effects of 3-Cl-5-OH-4-CHO on various biological systems. Additionally, research could be conducted to explore the potential uses of 3-Cl-5-OH-4-CHO in the synthesis of pharmaceuticals and agrochemicals. Finally, research could be conducted to improve the efficiency of the synthesis of 3-Cl-5-OH-4-CHO from 3-Cl-4-OH-BzA.

Synthesis Methods

3-Cl-5-OH-4-CHO can be synthesized from a variety of starting materials, such as 3-chloro-4-hydroxybenzoic acid (3-Cl-4-OH-BzA), 4-chloro-3-hydroxybenzoic acid (4-Cl-3-OH-BzA), and 4-chloro-5-hydroxybenzoic acid (4-Cl-5-OH-BzA). The most common method for the synthesis of 3-Cl-5-OH-4-CHO involves the reaction of 3-Cl-4-OH-BzA with sodium hydroxide in aqueous solution. This reaction yields 3-Cl-5-OH-4-CHO and sodium chloride as the by-products. Other methods of synthesis include the reaction of 4-Cl-3-OH-BzA with sodium hydroxide in aqueous solution, and the reaction of 4-Cl-5-OH-BzA with sodium hydroxide in aqueous solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-5-hydroxypyridine-4-carbaldehyde involves the conversion of a pyridine derivative to the desired aldehyde through a series of reactions.", "Starting Materials": [ "3-chloro-5-nitropyridine", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Reduction of 3-chloro-5-nitropyridine with sodium borohydride in acetic acid to yield 3-chloro-5-aminopyridine", "Diazotization of 3-chloro-5-aminopyridine with sodium nitrite and hydrochloric acid to yield 3-chloro-5-chloropyridine", "Hydrolysis of 3-chloro-5-chloropyridine with sodium hydroxide to yield 3-chloro-5-hydroxypyridine", "Oxidation of 3-chloro-5-hydroxypyridine with sulfuric acid and sodium nitrite to yield 3-chloro-5-hydroxypyridine-4-carboxylic acid", "Decarboxylation of 3-chloro-5-hydroxypyridine-4-carboxylic acid with sodium bicarbonate to yield 3-chloro-5-hydroxypyridine-4-carbaldehyde", "Purification of 3-chloro-5-hydroxypyridine-4-carbaldehyde with water and sodium chloride" ] }

CAS RN

1256791-44-2

Product Name

3-chloro-5-hydroxypyridine-4-carbaldehyde

Molecular Formula

C6H4ClNO2

Molecular Weight

157.6

Purity

95

Origin of Product

United States

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